![molecular formula C10H14N4O B14211292 4-(dimethylamino)-N-[(E)-hydrazinylidenemethyl]benzamide](/img/structure/B14211292.png)
4-(dimethylamino)-N-[(E)-hydrazinylidenemethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylamino)-N-[(E)-hydrazinylidenemethyl]benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dimethylamino group, a hydrazinylidenemethyl group, and a benzamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry and other scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-[(E)-hydrazinylidenemethyl]benzamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with hydrazine derivatives under specific conditions. One common method includes the condensation reaction between 4-(dimethylamino)benzaldehyde and hydrazine hydrate in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(dimethylamino)-N-[(E)-hydrazinylidenemethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound
Aplicaciones Científicas De Investigación
4-(dimethylamino)-N-[(E)-hydrazinylidenemethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mecanismo De Acción
The mechanism of action of 4-(dimethylamino)-N-[(E)-hydrazinylidenemethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(dimethylamino)benzaldehyde: A precursor in the synthesis of 4-(dimethylamino)-N-[(E)-hydrazinylidenemethyl]benzamide.
Hydrazine derivatives: Compounds with similar hydrazine functional groups that can participate in similar reactions.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H14N4O |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
4-(dimethylamino)-N-[(E)-hydrazinylidenemethyl]benzamide |
InChI |
InChI=1S/C10H14N4O/c1-14(2)9-5-3-8(4-6-9)10(15)12-7-13-11/h3-7H,11H2,1-2H3,(H,12,13,15) |
Clave InChI |
VQLAQLHIOILOQD-UHFFFAOYSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)C(=O)N/C=N/N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=O)NC=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


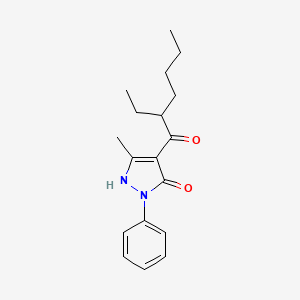

![1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole](/img/structure/B14211238.png)

![6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14211249.png)
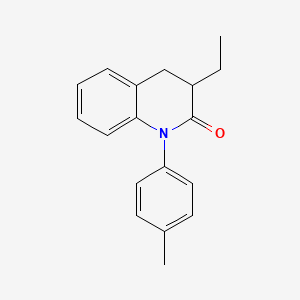
![2,2'-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde)](/img/structure/B14211261.png)
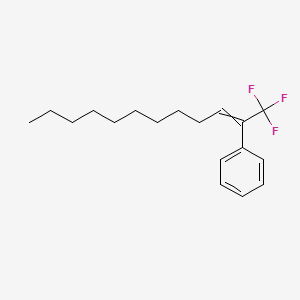
![4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline](/img/structure/B14211279.png)

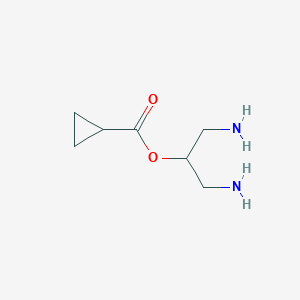
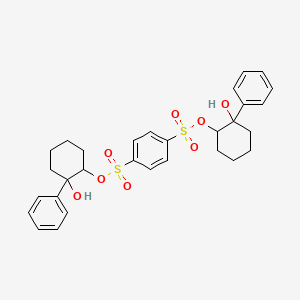
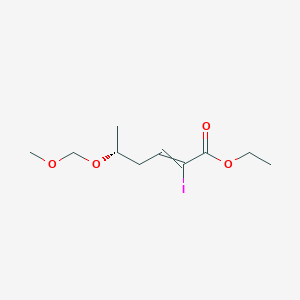
![Benzyl (spiro[2.5]octan-1-yl)acetate](/img/structure/B14211307.png)
